molecular formula C29H29N3O3S B607796 4-Quinolinecarboxamide, N-((S)-cyclopropylphenylmethyl)-3-((methyl(methylsulfonyl)amino)methyl)-2-phenyl- CAS No. 1133706-08-7

4-Quinolinecarboxamide, N-((S)-cyclopropylphenylmethyl)-3-((methyl(methylsulfonyl)amino)methyl)-2-phenyl-

Cat. No. B607796
M. Wt: 499.629
InChI Key: YTXUTYGRBYCUIL-HHHXNRCGSA-N
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Description

GSK256471 is a potent and selective NK(3) antagonist. GSK256471 demonstrated high affinity for recombinant human (pK(i) value 8.9) and native guinea pig (pK(i) value 8.4) tachykinin NK(3) receptors. In vitro functional evaluations revealed GSK256471 diminished the neurokinin B-induced E(max) response, indicative of non-surmountable antagonist pharmacology (pA(2)=9.2). GSK256471 may be promising drug candidate in the treatment of schizophrenia.

Scientific Research Applications

Radioligand Development for PET Imaging

4-Quinolinecarboxamide derivatives have been utilized in the development of radioligands for positron emission tomography (PET) imaging. Specifically, derivatives like N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide have shown potential in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with PET. This application is significant in neurological research and diagnosis (Matarrese et al., 2001).

Analgesic and Anti-inflammatory Properties

Certain derivatives of 4-Quinolinecarboxamide, like N-Hydroxymethyl derivatives, have demonstrated notable analgesic and anti-inflammatory properties. These findings are pertinent to the development of new pharmaceuticals for pain and inflammation management (Mishra et al., 1988).

Synthesis of Chiral Linear Carboxamides

Research has been conducted on synthesizing chiral linear carboxamide derivatives with an incorporated peptide linkage using quinoline compounds. This work contributes to the broader field of medicinal chemistry and drug design, especially in the development of chiral drugs (Khalifa et al., 2014).

Development of Antagonists for Receptors

4-Quinolinecarboxamide derivatives have been synthesized and characterized as antagonists at glycine-site NMDA and AMPA receptors. This research has implications in the treatment of neurological disorders and the development of neuroprotective drugs (Hays et al., 1993).

Crystal Structure Analysis for Immunomodulators

The crystal structure and conformation analysis of 4-Quinolinecarboxamide derivatives like Linomide have been undertaken. Linomide is known as an immunomodulator, and understanding its structure is crucial for establishing structure-function relationships, which is essential in drug development (Dasari & Srikrishnan, 2002).

Cytotoxic Activity in Antitumor Applications

Carboxamide derivatives of quinoline have shown potent cytotoxic activities in various cancer cell lines. This line of research is crucial for developing new chemotherapeutic agents (Deady et al., 2003).

Antiviral Agents

Quinolinecarboxamide compounds have been identified as potential agents for the treatment of viral infections, such as herpes virus infections. This application is vital for antiviral drug development (Habernickel, 2002).

properties

CAS RN

1133706-08-7

Product Name

4-Quinolinecarboxamide, N-((S)-cyclopropylphenylmethyl)-3-((methyl(methylsulfonyl)amino)methyl)-2-phenyl-

Molecular Formula

C29H29N3O3S

Molecular Weight

499.629

IUPAC Name

N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1

InChI Key

YTXUTYGRBYCUIL-HHHXNRCGSA-N

SMILES

O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK256471;  GSK-256471;  GSK 256471.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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